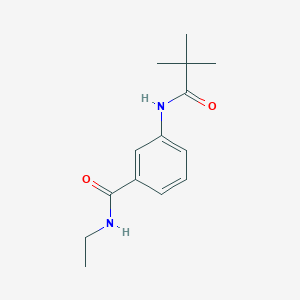![molecular formula C16H9BrO4 B14895248 3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one](/img/structure/B14895248.png)
3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one is a complex organic compound that features a chromenone core structure substituted with a benzo[d][1,3]dioxole moiety and a bromine atom
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the benzo[d][1,3]dioxole moiety: This can be achieved by reacting catechol with methylene chloride in the presence of a base.
Bromination: The benzo[d][1,3]dioxole intermediate is then brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Coupling with chromenone: The brominated benzo[d][1,3]dioxole is then coupled with a chromenone derivative under palladium-catalyzed cross-coupling conditions
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反应分析
Types of Reactions
3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted chromenones.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells
Industry: Potential use in the development of new materials with specific electronic properties.
作用机制
The mechanism of action of 3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one involves its interaction with cellular targets such as enzymes and receptors. It has been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspases . The compound may also inhibit specific enzymes involved in cell proliferation .
相似化合物的比较
Similar Compounds
- 1-(benzo[d][1,3]dioxol-5-yl)-3-(piperidin-1-yl)prop-2-en-1-one
- 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines
Uniqueness
3-(benzo[d][1,3]dioxol-5-yl)-6-bromo-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its bromine atom allows for further functionalization, making it a versatile intermediate in organic synthesis .
属性
分子式 |
C16H9BrO4 |
|---|---|
分子量 |
345.14 g/mol |
IUPAC 名称 |
3-(1,3-benzodioxol-5-yl)-6-bromochromen-2-one |
InChI |
InChI=1S/C16H9BrO4/c17-11-2-4-13-10(5-11)6-12(16(18)21-13)9-1-3-14-15(7-9)20-8-19-14/h1-7H,8H2 |
InChI 键 |
UQOBAOUHFGPWIS-UHFFFAOYSA-N |
规范 SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CC4=C(C=CC(=C4)Br)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


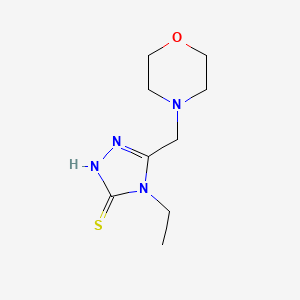
![2-{[2-(1,3-Benzodioxol-5-ylcarbonyl)hydrazinyl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B14895177.png)
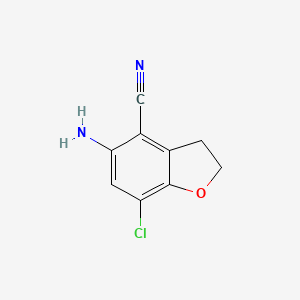
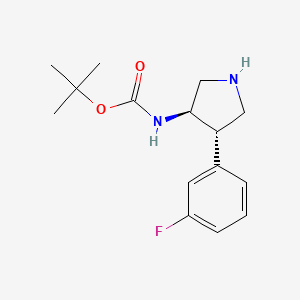
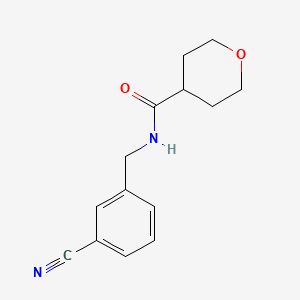
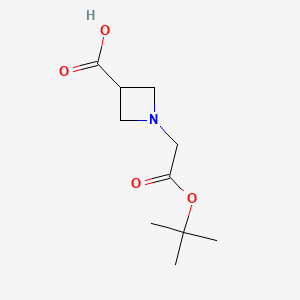
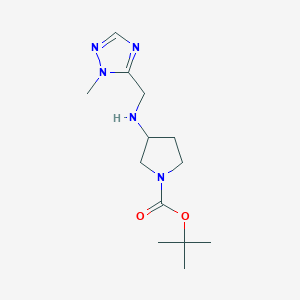


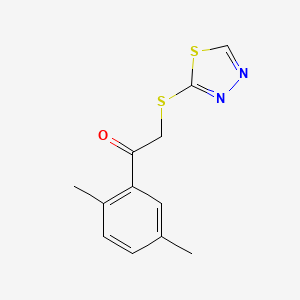
![4-[(Cyclohexanemethoxy)methyl]phenylZinc bromide](/img/structure/B14895210.png)
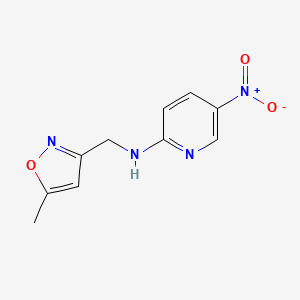
![5-Amino-7-chlorobenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B14895219.png)
